(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine
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Overview
Description
(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound that features a thiazole ring, a piperidine ring, and a methanamine group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer properties.
Industry: Utilized in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of (4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects . Additionally, the compound can influence neurotransmitter synthesis and release, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Contains a 2-amino-thiazole moiety and is used in the treatment of Parkinson’s disease.
Riluzole: An aminothiazole-based drug used to manage Lou Gehrig’s disease.
Uniqueness
(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is unique due to its specific combination of a thiazole ring, piperidine ring, and methanamine group.
Properties
Molecular Formula |
C11H19N3S |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
[4-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H19N3S/c1-9-4-2-3-5-14(9)7-10-8-15-11(6-12)13-10/h8-9H,2-7,12H2,1H3 |
InChI Key |
WMDGWLFGAKXABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CSC(=N2)CN |
Origin of Product |
United States |
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